1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Overview
Description
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a benzylsulfanyl group attached to a thiadiazole ring, which is further connected to a fluorophenyl urea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and growth .
Mode of Action
This compound interacts with its target, tyrosine kinase, by binding to its active site . This binding inhibits the enzymatic activity of tyrosine kinase, disrupting the signal transduction cascades it regulates. As a result, the processes of cell division, survival, and growth are affected .
Biochemical Pathways
The inhibition of tyrosine kinase affects multiple biochemical pathways. Most notably, it disrupts processes related to DNA replication . This disruption can inhibit the replication of both bacterial and cancer cells .
Pharmacokinetics
The compound’s liposolubility, attributed to the presence of the sulfur atom, suggests that it may have good absorption and distribution profiles
Result of Action
The compound’s action results in significant prevention of the proliferation of tested cancer cells . In particular, certain derivatives of the compound have shown promising activities, especially against HeLa cancer cells . These derivatives induced apoptotic cell death in HeLa cancer cells and blocked the cell cycle at the sub-G1 phase .
Preparation Methods
The synthesis of 1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea typically involves multiple steps:
Formation of Thiadiazole Ring: The initial step involves the synthesis of the thiadiazole ring. This can be achieved by reacting a suitable precursor, such as thiosemicarbazide, with a carboxylic acid derivative under acidic conditions.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base, such as sodium hydroxide.
Formation of Urea Derivative: The final step involves the reaction of the benzylsulfanyl-thiadiazole intermediate with 4-fluorophenyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the thiadiazole ring or the urea moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea: This compound has the fluorine atom in a different position on the phenyl ring, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS2/c17-12-6-8-13(9-7-12)18-14(22)19-15-20-21-16(24-15)23-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYLHWVXUHRPDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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